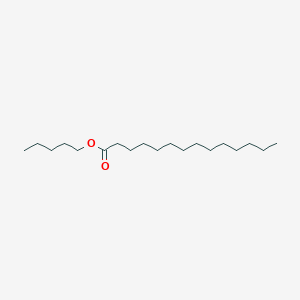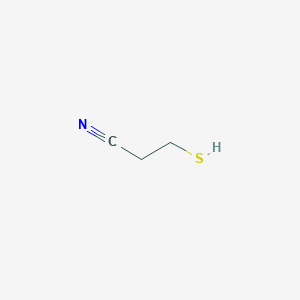
Pentolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentolinium is a ganglionic blocking agent that acts as a nicotinic acetylcholine receptor antagonist. It is primarily used as an antihypertensive drug during surgical procedures or to control hypertensive crises . The compound is formulated as the this compound tartrate salt and is known for its ability to inhibit the release of noradrenaline and adrenaline from adrenergic nerves, leading to smooth muscle relaxation and vasodilation .
Preparation Methods
Pentolinium can be synthesized through a series of chemical reactions involving pyrrolidine derivatives. The synthetic route typically involves the alkylation of pyrrolidine with a suitable alkyl halide, followed by quaternization to form the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Pentolinium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pentolinium has several scientific research applications, including:
Chemistry: Used as a model compound to study ganglionic blocking agents and their interactions with nicotinic acetylcholine receptors.
Biology: Employed in research to understand the mechanisms of neurotransmitter release and receptor binding.
Medicine: Investigated for its potential use in treating hypertension and other cardiovascular conditions.
Industry: Utilized in the development of new antihypertensive drugs and other therapeutic agents
Mechanism of Action
Pentolinium exerts its effects by binding to the nicotinic acetylcholine receptor at ganglionic sites. This receptor/channel is permeable to a range of divalent cations, including calcium. The influx of calcium may activate a potassium current, which hyperpolarizes the cell membrane. Blockage of the receptor leads to smooth muscle relaxation and vasodilation . The molecular targets involved include the neuronal acetylcholine receptor subunits alpha-3, beta-4, and alpha-10 .
Comparison with Similar Compounds
Pentolinium is compared with other ganglionic blocking agents such as hexamethonium, azamethonium, and tetraethylammonium. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and duration of action . For example, this compound has a more prolonged ganglionic blockade and less severe untoward effects compared to hexamethonium . Other similar compounds include:
This compound’s uniqueness lies in its specific binding affinity and prolonged duration of action, making it a valuable compound in both research and clinical settings.
Properties
Key on ui mechanism of action |
Pentolinium binds to the nicotinic (ganglion) acetylcholine receptor. This receptor/channel is permeable to a range of divalent cations including calcium, the influx of which may activate a potassium current which hyperpolarizes the cell membrane. Blockage of the receptor leads to smooth muscle relaxation and vasodilaton. |
|---|---|
CAS No. |
144-44-5 |
Molecular Formula |
C15H32N2+2 |
Molecular Weight |
240.43 g/mol |
IUPAC Name |
1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium |
InChI |
InChI=1S/C15H32N2/c1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17/h3-15H2,1-2H3/q+2 |
InChI Key |
XSBSKEQEUFOSDD-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C |
Canonical SMILES |
C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C |
melting_point |
213 °C (tartrate salt) |
Key on ui other cas no. |
144-44-5 52-62-0 |
physical_description |
Solid |
solubility |
1.16e-05 g/L |
Synonyms |
Pentolinium Pentolinium Tartrate Pentolonium Tartrate Tartrate, Pentolinium Tartrate, Pentolonium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)
![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)











